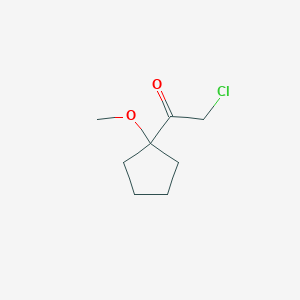
6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate under acidic conditions to form the intermediate 4-methoxyphenyl-2,5-dimethylpyrimidine. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzyme activity: The compound can inhibit specific enzymes involved in oxidative stress and inflammation.
Modulating receptor activity: It may interact with receptors in the nervous system to provide neuroprotective effects.
Affecting cellular pathways: The compound can influence cellular pathways related to apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Uniqueness
6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and dimethyl groups, along with the hydroxyl group, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(14-9(2)15-13(8)16)10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
AJAAGLXLIQZWOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(NC1=O)C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


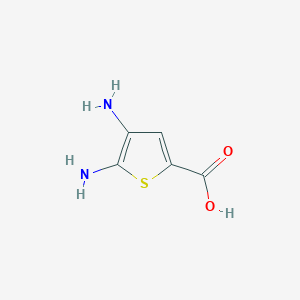
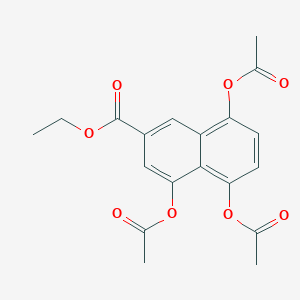
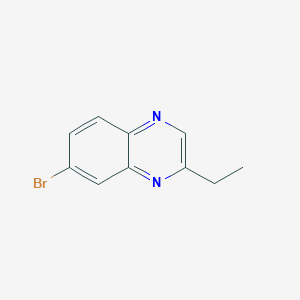
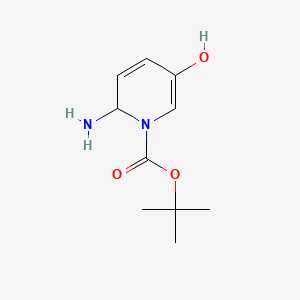
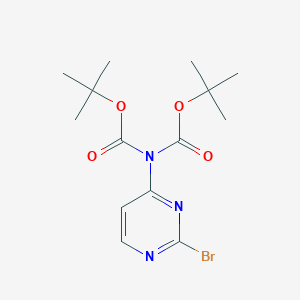
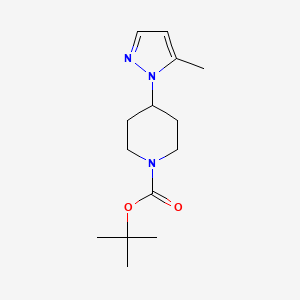




![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)
